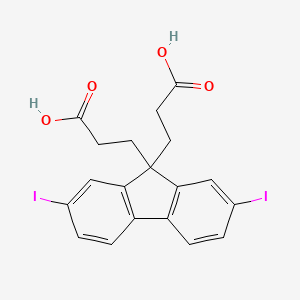
9H-Fluorene-9,9-dipropanoic acid, 2,7-diiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Fluorene-9,9-dipropanoic acid, 2,7-diiodo- is a chemical compound that belongs to the fluorene family Fluorene derivatives are known for their unique structural properties, which make them valuable in various scientific and industrial applications
Preparation Methods
The synthesis of 9H-Fluorene-9,9-dipropanoic acid, 2,7-diiodo- typically involves multiple steps. One common method includes the iodination of fluorene derivatives. The reaction conditions often require the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce iodine atoms at the desired positions on the fluorene ring. The resulting intermediate is then subjected to further reactions to introduce the dipropanoic acid groups.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
9H-Fluorene-9,9-dipropanoic acid, 2,7-diiodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The iodine atoms in the compound make it susceptible to nucleophilic substitution reactions. Common reagents include sodium azide, which can replace iodine atoms with azide groups.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids, leading to the formation of biaryl compounds.
Scientific Research Applications
9H-Fluorene-9,9-dipropanoic acid, 2,7-diiodo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 9H-Fluorene-9,9-dipropanoic acid, 2,7-diiodo- depends on its specific application. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, leading to various biological effects. The presence of iodine atoms can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
9H-Fluorene-9,9-dipropanoic acid, 2,7-diiodo- can be compared with other fluorene derivatives, such as:
9,9-Dioctylfluorene-2,7-diboronic acid: This compound is used in the synthesis of conjugated polymers and has applications in organic electronics.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Known for its use in cross-coupling reactions, it serves as a precursor for various organic compounds.
2,7-Diiodo-9H-fluoren-9-ol: Similar to 9H-Fluorene-9,9-dipropanoic acid, 2,7-diiodo-, this compound is used in organic synthesis and material science.
Properties
CAS No. |
137376-11-5 |
|---|---|
Molecular Formula |
C19H16I2O4 |
Molecular Weight |
562.1 g/mol |
IUPAC Name |
3-[9-(2-carboxyethyl)-2,7-diiodofluoren-9-yl]propanoic acid |
InChI |
InChI=1S/C19H16I2O4/c20-11-1-3-13-14-4-2-12(21)10-16(14)19(15(13)9-11,7-5-17(22)23)8-6-18(24)25/h1-4,9-10H,5-8H2,(H,22,23)(H,24,25) |
InChI Key |
YPMXCDFLUKRRBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)C(C3=C2C=CC(=C3)I)(CCC(=O)O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















